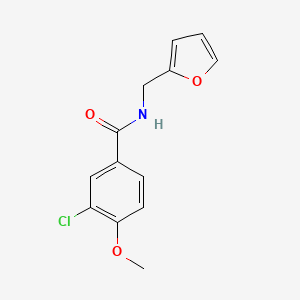![molecular formula C14H18ClNO2 B4411326 1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4411326.png)
1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine
Overview
Description
1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a prodrug of the neurotransmitter γ-aminobutyric acid (GABA), which means that it is converted into GABA in the body. GABA is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. CPP has been found to have various biochemical and physiological effects, making it a valuable tool in research.
Mechanism of Action
1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine works by increasing the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, leading to a calming effect. This compound is converted into GABA by the enzyme GABA transaminase, which is found in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anxiolytic, analgesic, and anticonvulsant effects. This compound has also been found to have a sedative effect, making it a potential candidate for the treatment of insomnia.
Advantages and Limitations for Lab Experiments
1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its relatively long half-life. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several future directions for research on 1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine. One potential area of research is the development of new this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound, including its use in the treatment of anxiety, pain, and insomnia. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on the central nervous system.
Scientific Research Applications
1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine has been used in various scientific research applications, including studies on the central nervous system, pain management, and drug addiction. This compound has been found to have anxiolytic and analgesic effects, making it a potential candidate for the treatment of anxiety and pain disorders.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10-9-12(5-6-13(10)15)18-11(2)14(17)16-7-3-4-8-16/h5-6,9,11H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZJVVTWKBLPDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenol](/img/structure/B4411245.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B4411258.png)
![1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411273.png)
![2-(5-{[(2-amino-1,3-thiazol-4-yl)methyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4411278.png)
![4-[4-(5-methyl-2-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4411287.png)
![3-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4411305.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4411316.png)
![1-[4-(benzyloxy)benzoyl]pyrrolidine](/img/structure/B4411324.png)

![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl propionate](/img/structure/B4411338.png)

![2-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4411346.png)
![N-(3-bromophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4411349.png)
![2-[(4-fluorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4411354.png)